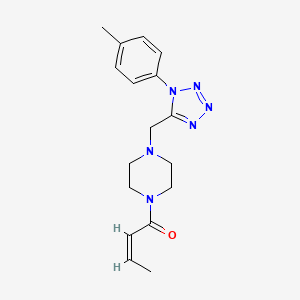

![molecular formula C14H19NO5S B2971073 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine CAS No. 1325708-97-1](/img/structure/B2971073.png)

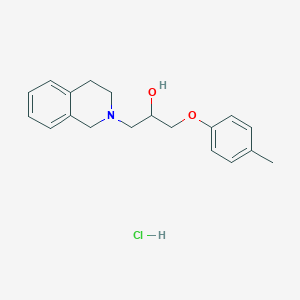

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Microbial Degradation of Sulfonamide Antibiotics

A study by Ricken et al. (2013) investigated the microbial degradation of sulfonamide antibiotics, revealing an unusual degradation pathway initiated by ipso-hydroxylation followed by the fragmentation of the parent compound. This process, observed in Microbacterium sp. strain BR1, suggests potential environmental applications in mitigating antibiotic resistance propagation (Ricken et al., 2013).

Synthesis and Antibacterial Evaluation

Another study conducted by Aziz‐ur‐Rehman et al. (2017) focused on the synthesis, spectral analysis, and antibacterial evaluation of sulfamoyl, piperidine, and 1,3,4-oxadiazole derivatives. These compounds exhibited valuable antibacterial properties, highlighting their potential in medical applications (Aziz‐ur‐Rehman et al., 2017).

Rhodium-Catalyzed Synthesis

Shi et al. (2015) described a rhodium-catalyzed synthesis of 2,5-epoxybenzo[f][1,4]oxazepines from 1-sulfonyl-1,2,3-triazoles and salicylaldehydes. This method provides a series of functionalized oxazepines, which could have implications in synthetic chemistry and materials science (Shi et al., 2015).

Antibacterial Potential of N-substituted Sulfonamides

Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The study indicated potent therapeutic potential against various bacterial strains, which could be significant in the development of new antibacterial agents (Abbasi et al., 2016).

Inhibition of Caspase-3 by Isatin 1,2,3-Triazoles

Jiang and Hansen (2011) investigated the inhibition of caspase-3 by disubstituted 1,2,3-triazoles, identifying potent inhibitors that could have implications in the study of apoptosis and potential therapeutic applications (Jiang & Hansen, 2011).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes such as cholinesterases and lipoxygenase .

Mode of Action

This interaction could potentially alter the normal functioning of these enzymes, leading to downstream effects .

Biochemical Pathways

Given its potential interaction with enzymes like cholinesterases and lipoxygenase , it could influence pathways related to neurotransmission and inflammation.

Result of Action

Based on its potential interaction with enzymes like cholinesterases and lipoxygenase , it could potentially modulate neurotransmission and inflammatory responses.

properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-18-11-4-6-15(7-5-11)21(16,17)12-2-3-13-14(10-12)20-9-8-19-13/h2-3,10-11H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMVNGPXUKCUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2970991.png)

![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone](/img/structure/B2970993.png)

![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2971002.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2971004.png)

![N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2971006.png)

![1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2971010.png)

![2-Cyclopropyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2971013.png)